molecular formula C15H19ClN2O2 B5150756 2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide

2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide

Cat. No. B5150756
M. Wt: 294.77 g/mol
InChI Key: MMFOUASZXKLUCA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as 'CP-47,497' and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of CP-47,497 is not fully understood. However, it is known to interact with the endocannabinoid system in the body, specifically the CB1 and CB2 receptors. It acts as a partial agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It also acts as an antagonist of the CB2 receptor, which is involved in the immune response and inflammation.
Biochemical and Physiological Effects:
CP-47,497 has a wide range of biochemical and physiological effects. It has been found to have anti-proliferative effects on cancer cells and can induce apoptosis, which is programmed cell death. It can also reduce inflammation in the body by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and can protect neurons from damage.

Advantages and Limitations for Lab Experiments

CP-47,497 has several advantages for use in laboratory experiments. It is a potent compound and can be used in very small concentrations, making it cost-effective. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its potential for toxicity at higher concentrations and the need for specialized equipment for handling and storage.

Future Directions

There are several future directions for research on CP-47,497. One area of interest is its potential for use in cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of research is its potential for use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CP-47,497 and its potential for use in other areas of medicine and pharmacology.
Conclusion:
In conclusion, CP-47,497 is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. While there are still many unanswered questions regarding its mechanism of action and potential applications, CP-47,497 holds promise for the development of new treatments for a wide range of diseases.

Synthesis Methods

The synthesis of CP-47,497 involves several steps, including the condensation of 4-chlorobenzaldehyde with 1-piperidinylacetic acid, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained by acetylation of the resulting amine with acetic anhydride.

Scientific Research Applications

CP-47,497 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to have anti-proliferative effects on cancer cells and can inhibit the growth of various types of tumors. Additionally, it has shown anti-inflammatory properties and can reduce inflammation in the body. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-13-6-4-12(5-7-13)10-14(19)17-11-15(20)18-8-2-1-3-9-18/h4-7H,1-3,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFOUASZXKLUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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